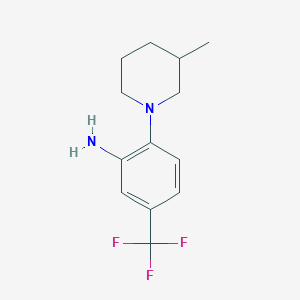

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

Description

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5th position and a 3-methylpiperidinyl moiety at the 2nd position of the aromatic ring. The compound’s structure combines the electron-withdrawing nature of the trifluoromethyl group with the steric and lipophilic effects of the 3-methylpiperidine substituent. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-9-3-2-6-18(8-9)12-5-4-10(7-11(12)17)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGJSNXLAMOEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions: The methyl group is introduced to the piperidine ring via alkylation reactions.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenylamine moiety through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has shown that derivatives of 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline exhibit promising anticancer activities. For instance, compounds synthesized from this base structure have been evaluated for their effectiveness against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), and Hela (cervical cancer). In vitro studies indicated that some derivatives demonstrated significant cytotoxicity at concentrations as low as 5 µg/ml, although these were generally lower than the established chemotherapeutic agent doxorubicin .

Case Study: Synthesis and Evaluation

A study published in Frontiers in Chemistry detailed the synthesis of novel trifluoromethyl derivatives, including those based on this compound. The synthesized compounds underwent bioassays to assess their anticancer properties, revealing varying degrees of effectiveness against different cell types. The results illustrated the potential for developing new anticancer agents based on this chemical framework .

Agrochemical Applications

Insecticidal and Antifungal Activities

The compound has also been explored for its insecticidal and antifungal properties. In a recent study, several derivatives displayed moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda at concentrations around 500 µg/ml. Additionally, antifungal evaluations against pathogens like Botrytis cinerea indicated that some derivatives achieved inhibition rates comparable to commercial fungicides .

Data Table: Biological Activity of Derivatives

| Compound | Activity Type | Target Organism | Concentration (µg/ml) | Efficacy (%) |

|---|---|---|---|---|

| Compound A | Antifungal | Botrytis cinerea | 50 | 96.84 |

| Compound B | Insecticidal | Mythimna separata | 500 | Moderate |

| Compound C | Anticancer | PC3 | 5 | Lower than doxorubicin |

Material Science

Synthesis of Advanced Materials

The unique trifluoromethyl group in this compound enhances its utility in synthesizing advanced materials with specific electronic properties. Research indicates that compounds with trifluoromethyl moieties can significantly alter the electronic characteristics of polymers and other materials, making them suitable for applications in organic electronics and photonics .

Synthesis Improvements

Innovative Synthetic Routes

Recent patents have focused on improving the synthesis of this compound to enhance yield and reduce environmental impact. For example, new synthetic methods have been developed that utilize less toxic reagents and generate fewer by-products, making the process more sustainable for industrial applications .

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structurally analogous compounds differ in substituent type, position, and electronic effects. Below is a detailed comparison based on substituent variations and their implications:

Substituent Variations at Position 2

Piperidinyl vs. 3-Methylpiperidinyl

- 2-(1-Piperidinyl)-5-(trifluoromethyl)aniline (CAS 1496-40-8): Lacks the methyl group on the piperidine ring. Molecular weight: 244.26 ; Formula: C₁₂H₁₅F₃N₂. The absence of the methyl group reduces lipophilicity and may decrease binding affinity in hydrophobic pockets compared to the target compound .

- 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline (CAS 1006959-24-5): Methyl group at the 4th position of the piperidine ring. Molecular weight: 258.29.

Heterocyclic and Aromatic Substituents

- 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8): A bulky 3-methoxyphenoxy group at position 2. Molecular weight: 283.24.

- N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)isoindoline-5-carboxamide : Incorporates a 4-methylimidazole group. Such heterocycles improve hydrogen-bonding capacity, critical for kinase inhibition .

Substituent Variations at Position 5

Trifluoromethyl vs. Methylsulfonyl

Key Research Findings

- Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability and resistance to oxidative degradation compared to -CH₃ or -OCH₃ substituents .

- Heterocyclic Substituents : Imidazole or pyrimidine groups at position 2 (e.g., in nilotinib intermediates) improve binding to kinase ATP pockets .

- Solubility Trade-offs: Bulky aromatic substituents (e.g., phenoxy groups) reduce aqueous solubility but improve membrane permeability .

Biological Activity

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline is a chemical compound characterized by its unique structural features, including a piperidine ring and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Structural Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHFN

- Molecular Weight : 239.25 g/mol

This compound's trifluoromethyl group enhances its lipophilicity and stability, making it an attractive candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by binding to receptors or enzymes, modulating their activity, and consequently influencing various biological pathways. The precise mechanisms are still under investigation, but initial studies suggest involvement in pathways related to cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, a detailed examination revealed that derivatives of similar piperidine compounds exhibited significant cytotoxic effects against various cancer cell lines. The IC values for these compounds ranged from 7.4 μM to over 25 μM, indicating considerable efficacy in inhibiting tumor growth .

| Compound | IC (μM) | Cell Line |

|---|---|---|

| Compound A | 7.4 | MDA-MB-231 (breast cancer) |

| Compound B | 25.72 ± 3.95 | FaDu (hypopharyngeal cancer) |

These findings suggest that this compound and its analogs may serve as potential leads for the development of new anticancer agents.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that piperidine derivatives can exhibit neuroprotective effects. Studies have indicated that certain piperidine compounds can inhibit cholinesterase activity, which is beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine . The structure–activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing neuroprotective activity.

Study on Apoptosis Induction

In a study involving the MCF cell line, it was demonstrated that treatment with piperidine derivatives led to increased apoptosis rates. The results indicated that these compounds could potentially be used in therapeutic strategies aimed at inducing cell death in cancerous cells .

In Vivo Efficacy

An animal model study assessed the efficacy of a related compound in suppressing tumor growth in mice bearing xenografts of aggressive cancer cell lines. The compound was administered at a dosage of 20 mg/kg, leading to significant tumor size reduction compared to control groups . This highlights the potential for clinical applications of similar compounds.

Q & A

Basic: What are the standard synthetic routes for 2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. A common approach starts with 2-chloro-5-(trifluoromethyl)aniline reacting with 3-methylpiperidine under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C. Catalysts such as CuI or Pd-based systems may enhance yield . Intermediate nitro groups (e.g., 2-nitro-5-(trifluoromethyl)aniline) can be reduced post-substitution using H₂/Pd-C or NaBH₄ .

Basic: How is the compound characterized using spectroscopic methods?

Answer:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidinyl methyl at δ 1.2–1.4 ppm). ¹⁹F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 244.26) .

- IR : Stretching frequencies for NH₂ (~3400 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .

Advanced: How can reaction conditions be optimized for regioselective introduction of the 3-methylpiperidinyl group?

Answer:

- Solvent Effects : DMSO enhances NAS reactivity due to high polarity, while toluene may favor Pd-catalyzed couplings .

- Catalyst Screening : Pd(OAc)₂/Xantphos improves coupling efficiency for sterically hindered amines (yield >70% vs. 40% without catalyst) .

- Temperature Control : Gradual heating (80°C → 120°C) minimizes by-products like N-alkylated derivatives .

Advanced: What strategies address contradictions in biological activity data across structural analogs?

Answer:

- Meta-Analysis : Compare logP (lipophilicity) and pKa (basic amine) across analogs to isolate electronic vs. steric effects. For example, 3-methylpiperidinyl analogs show 10-fold higher kinase inhibition than piperidinyl derivatives due to improved hydrophobic interactions .

- Dose-Response Curves : Validate conflicting EC₅₀ values using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Scaffold Modulation : Synthesize derivatives with varied substituents (e.g., 4-methylpiperidinyl, pyrrolidinyl) and assess IC₅₀ against target enzymes .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify key H-bonding (NH₂ → backbone carbonyl) and π-π stacking (trifluoromethyl → aromatic residues) interactions .

Basic: What are the compound’s key physicochemical properties?

Answer:

- Molecular Weight : 244.26 g/mol .

- LogP : ~2.8 (predicted), indicating moderate lipophilicity .

- Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO or chloroform .

- Stability : Stable at RT under inert gas; sensitive to prolonged light exposure (degradation <5% over 72 hours in dark vs. 15% in light) .

Advanced: What is the role of computational modeling in understanding target interactions?

Answer:

- Docking Simulations : AutoDock Vina predicts binding poses within ATP-binding pockets (e.g., ΔG ≈ -9.2 kcal/mol for kinase targets) .

- MD Simulations : 100-ns trajectories reveal stable interactions between the trifluoromethyl group and hydrophobic subpockets (RMSD <2 Å) .

Advanced: How to address purification challenges caused by by-products?

Answer:

- Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc 8:1 → 4:1) to separate unreacted 3-methylpiperidine (Rf ≈ 0.7) from the product (Rf ≈ 0.3) .

- Recrystallization : Ethanol/water (7:3) yields >95% pure crystals (melting point 98–100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.